Chemotype-Level mGluR5 Negative Allosteric Modulator Activity vs. Inactive Quinoline Scaffolds
The 4-aryl-3-arylsulfonyl-quinoline chemotype has demonstrated nanomolar mGluR5 negative allosteric modulator activity in vitro, whereas the unsubstituted quinoline core or simple 3-sulfonyl-quinolines lacking the 4-aryl group are devoid of this activity [1]. This provides a class-level functional differentiation for the target compound relative to simpler quinoline derivatives.
| Evidence Dimension | mGluR5 negative allosteric modulation (in vitro functional assay) |
|---|---|
| Target Compound Data | Not directly reported for CAS 866846-40-4; inferred activity from chemotype |
| Comparator Or Baseline | Unsubstituted quinoline: inactive; simple 3-sulfonyl-quinoline: inactive |
| Quantified Difference | Not quantified for the specific compound; class-level nanomolar activity reported for related 4-aryl-3-arylsulfonyl-quinolines |
| Conditions | In vitro mGluR5 functional assay (recombinant cell line) as described in Bioorg. Med. Chem. Lett. 2016 |
Why This Matters
For researchers targeting mGluR5, this chemotype offers a validated starting point for hit-to-lead optimization, unlike generic quinoline derivatives lacking the 4-aryl-3-arylsulfonyl motif.
- [1] Galambos, J. et al. 4-Aryl-3-arylsulfonyl-quinolines as negative allosteric modulators of metabotropic GluR5 receptors: From HTS hit to development candidate. Bioorg. Med. Chem. Lett. 2016, 26, 1249-1252. View Source
